3-(2-Chlorophenyl)propane-1-thiol
Description
3-(2-Chlorophenyl)propane-1-thiol is an organosulfur compound characterized by a chlorinated aromatic ring (2-chlorophenyl group) attached to a propane chain with a terminal thiol (-SH) functional group. Thiols are known for their nucleophilic properties, ability to form disulfide bonds, and roles in catalysis or drug delivery systems. The presence of the chlorine substituent on the phenyl ring enhances lipophilicity and may influence binding affinity in biological systems. Synthesis likely involves thiolation reactions, such as nucleophilic substitution of a halogenated precursor with a sulfur source (e.g., thiourea or H₂S) .
Properties
IUPAC Name |
3-(2-chlorophenyl)propane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRRIBUEFLNITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCS)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)propane-1-thiol typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form an intermediate isothiourea salt. This intermediate is then hydrolyzed with a base to yield the desired thiol. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using reagents like iodine (I2) or bromine (Br2) to form the corresponding disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where the -SH group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine (I2), bromine (Br2), hydrogen peroxide (H2O2)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Alkyl halides, thiourea
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted thiols depending on the nucleophile used
Scientific Research Applications
3-(2-Chlorophenyl)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins. This compound can be used to study the effects of thiol modifications on protein structure and function.
Medicine: Research into thiol-containing compounds has shown potential in developing new pharmaceuticals, particularly in targeting oxidative stress and redox biology.
Industry: Thiols are used in various industrial applications, including the production of polymers, resins, and as additives in lubricants and fuels.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)propane-1-thiol involves its ability to interact with various molecular targets through its thiol group. Thiols can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, protein folding, and redox signaling pathways. The chlorophenyl group may also contribute to the compound’s overall reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Functional Group Comparison: Thiol vs. Alcohol
The most structurally analogous compound is 3-(2-chlorophenyl)propan-1-ol , which replaces the thiol group with a hydroxyl (-OH) group. Key differences include:
Table 1: Thiol vs. Alcohol Properties
| Property | 3-(2-Chlorophenyl)propane-1-thiol | 3-(2-Chlorophenyl)propan-1-ol |
|---|---|---|
| Functional Group | Thiol (-SH) | Alcohol (-OH) |
| Acidity (pKa) | ~10 (stronger acid) | ~16–18 (weaker acid) |
| Reactivity | Forms disulfides; nucleophilic | Forms hydrogen bonds; oxidizable to ketones |
| Odor | Pungent (typical of thiols) | Mild (typical of alcohols) |
| Applications | Drug intermediates, ligands | Pharmaceutical precursors, solvents |
The thiol’s higher acidity and nucleophilicity make it more reactive in alkylation or metal-coordination reactions, whereas the alcohol’s hydrogen-bonding capacity enhances solubility in polar solvents .
Table 2: Production Metrics (2020–2025 Forecast)
Economic and Market Considerations
highlights the propanol derivative’s established supply chain and cost-efficiency, driven by demand in pharmaceutical intermediates. In contrast, the thiol variant is presumed to occupy a niche market due to its specialized applications (e.g., chiral catalysts or bioactive molecules). Import/export data for the propanol suggest robust trade activity in China and Europe, while the thiol’s trade dynamics remain underreported .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
